(2-溴-4-氟苯基)肼

描述

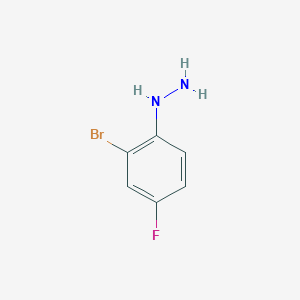

“(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 571170-91-7 . It has a molecular weight of 241.49 . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

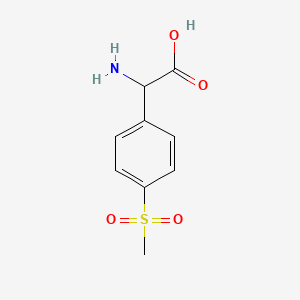

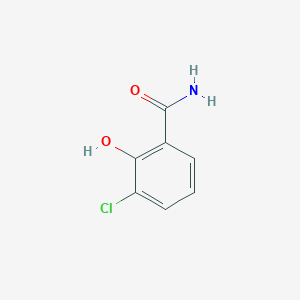

The InChI code for “(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is 1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H . This indicates the presence of a bromine atom at the 2nd position and a fluorine atom at the 4th position on the phenyl ring .Physical And Chemical Properties Analysis

“(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is a powder that is stored at room temperature . It has a melting point of 208-210 degrees Celsius .科学研究应用

荧光探针和传感

(2-溴-4-氟苯基)肼衍生物的一个重要应用是在荧光探针的开发中。例如,朱等人(2019 年)的一项研究详细介绍了用于检测生物和水样中肼的比率荧光探针的创建。该探针以二氰基异佛尔酮为荧光基团,显示出低细胞毒性、高细胞渗透性,并且在环境水系统和 HeLa 细胞和斑马鱼中外源性 N2H4 的荧光成像中有效(Zhu et al., 2019)。

苯并噻吩和吡唑啉的合成

(2-溴-4-氟苯基)肼衍生物也已用于合成各种有机化合物。Jagadhani 等人(2015 年)描述了使用 4-溴-2-氟苯甲醛和肼水合物的氟化苯并噻吩和吡唑啉的合成,突出了这些化合物在制药中的潜力(Jagadhani, Kundlikar, & Karale, 2015)。

分子结构分析

衍生自 (2-溴-4-氟苯基)肼的化合物的分子结构研究是另一个研究领域。Sathish 等人(2018 年)研究了由噻吩查耳酮和肼水合物合成的化合物的分子结构、Hirshfeld 表面、光谱研究和分子对接研究。这项研究有助于了解这些化合物的化学和光学性质(Sathish et al., 2018)。

缓蚀

(2-溴-4-氟苯基)肼衍生物已被探索其缓蚀性能。Yadav、Sharma 和 Sarkar(2015 年)研究了合成的肼化合物在酸性环境中对钢的吸附和缓蚀性能,突出了它们在工业环境中的潜在应用(Yadav, Sharma, & Sarkar, 2015)。

安全和危害

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can cause skin burns, eye damage, and may be harmful if inhaled or swallowed . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (2-Bromo-4-fluorophenyl)hydrazine may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that (2-Bromo-4-fluorophenyl)hydrazine might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that (2-Bromo-4-fluorophenyl)hydrazine could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 24149 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have shown a wide range of biological activities , suggesting that (2-Bromo-4-fluorophenyl)hydrazine could potentially have diverse molecular and cellular effects.

Action Environment

It’s known that the compound should be stored at room temperature , suggesting that temperature could potentially influence its stability and efficacy.

属性

IUPAC Name |

(2-bromo-4-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJQYRJBFRVSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4-fluorophenyl)hydrazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)

![Benzyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B3258014.png)